molecular formula C13H9Cl2NO B8714076 1-(2,3-dichlorophenyl)-2-pyridin-3-ylethanone

1-(2,3-dichlorophenyl)-2-pyridin-3-ylethanone

Cat. No. B8714076
M. Wt: 266.12 g/mol
InChI Key: BIHBYVANWDLHDM-UHFFFAOYSA-N
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Patent
US08183414B2

Procedure details

To lithium diisopropyl amide (20 mL, 1.5 M in cyclohexane, 30 mmol) in THF (50.0 mL) at −78° C. was added a solution of 3-picoline (2.79 g, 30 mmol) in THF (25.0 mL) drop wise and stirred at −78° C. for 0.5 hours. The dry ice bath was removed and the reaction mixture was stirred at room temperature 1 hour. The mixture was then cooled to 0° C. and a solution of methyl 2,3-dichlorobenzoate (6.15 g, 30 mmol) in THF (25.0 mL) was added drop wise. The reaction mixture was warmed to room temperature and stirred overnight. The reaction was quenched with ammonium chloride and extracted with ethyl acetate (2×). Combined ethyl acetate phase was washed with brine, dried over magnesium sulfate and concentrated. Purification by chromatography on silica gel (70% ethyl acetate/hexane) gave 1-(2,3-dichlorophenyl)-2-(pyridin-3-yl)ethanone (1.07 g, 13%) as brown oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=1.[Cl:16][C:17]1[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:18]=1[C:19](OC)=[O:20]>C1COCC1>[Cl:16][C:17]1[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:18]=1[C:19](=[O:20])[CH2:15][C:11]1[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2.79 g
Type
reactant
Smiles
N1=CC(=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=CC=C1Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry ice bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
Combined ethyl acetate phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (70% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C(CC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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